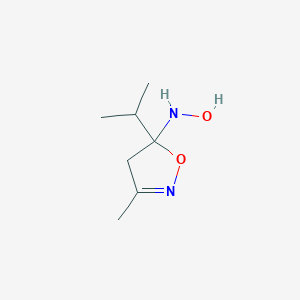
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine, also known as ISOHA, is a chemical compound that has been widely used in scientific research. It is a hydroxylamine derivative that has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine is not fully understood. However, it is believed to act as a reactive oxygen species scavenger and an inhibitor of the enzymes and proteins mentioned above. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase apoptosis and enhance the immune response.
Advantages and Limitations for Lab Experiments
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for a long time. However, it has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and proteins. Finally, there is a need to develop new synthesis methods to improve the yield and purity of N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine.
Synthesis Methods
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine can be synthesized using various methods, including the reaction of 5-isopropyl-3-methyl-4,5-dihydroisoxazole with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of 5-isopropyl-3-methyl-4,5-dihydroisoxazole with O-benzylhydroxylamine in the presence of a base followed by debenzylation.
Scientific Research Applications
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine has been widely used in scientific research as a tool to study the function of various enzymes and proteins. It has been found to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the activity of various proteins, including the transcription factor NF-kappaB and the protein kinase C.
properties
CAS RN |
121556-97-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yl-4H-1,2-oxazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)7(9-10)4-6(3)8-11-7/h5,9-10H,4H2,1-3H3 |
InChI Key |
OULQBBVXXFDGSC-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C1)(C(C)C)NO |
Canonical SMILES |
CC1=NOC(C1)(C(C)C)NO |
synonyms |
5-Isoxazolamine,4,5-dihydro-N-hydroxy-3-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





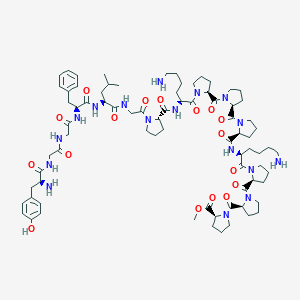


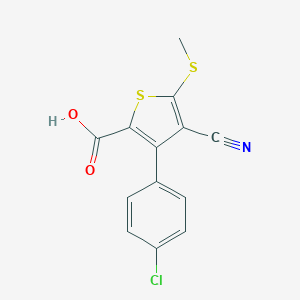

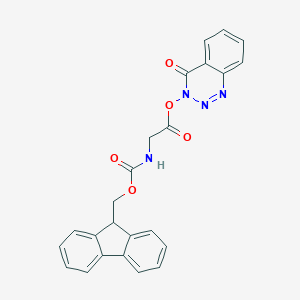
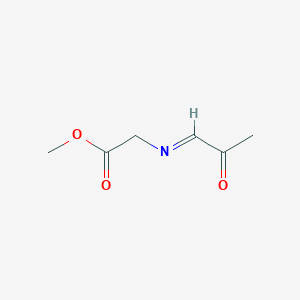

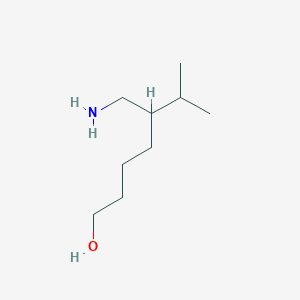
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

